- Chiral (Iminophosphoranyl)ferrocenes: A New Class of Practical Ligands for Rhodium-Catalyzed Asymmetric HydrogenationChiral (Iminophosphoranyl)ferrocenes: A New Class of Practical Ligands for Rhodium-Catalyzed Asymmetric HydrogenationChiral (Iminophosphoranyl)ferrocenes: A New Class of Practical Ligands for Rhodium-Catalyzed Asymmetric Hydrogenation, Organometallics, 2005, 24(20), 4824-4831
Cas no 97-69-8 ((2S)-2-acetamidopropanoic acid)
97-69-8 structure
Product Name:(2S)-2-acetamidopropanoic acid
Número CAS:97-69-8
MF:C5H9NO3
Megavatios:131.129861593246
MDL:MFCD00063132
CID:34915
PubChem ID:88064
Update Time:2024-10-25
(2S)-2-acetamidopropanoic acid Propiedades químicas y físicas
Nombre e identificación
-
- N-Acetyl-L-alanine
- N-ALPHA-ACETYL-L-ALANINE
- N-ACETYL-L-A-ALANINE
- N-ACETYL-L-ALA
- H-ACETYL-ALA-OH
- ACETYL-L-ALANINE
- AC-ALA-OH
- AC-ALANINE
- 2-Acetylaminopropionic acid
- N-Acetyl-DL-alanine
- 2-Acetamidopropanoic acid
- N-ACETYLALANINE
- Acetylalanine
- N-Acetyl-S-alanine
- 2-Acetamidopropionic acid
- L-N-Acetylalanine
- (2S)-2-acetamidopropanoic acid
- Alanine, N-acetyl-
- L-Alanine, N-acetyl-
- N-Acetyl-L-alpha-alanine
- (S)-2-acetamidopropanoic acid
- 26C4VY6Z0M
- (S)-2-Acetamidopropionic Acid
- KTHDTJVBEPMMGL-VKHMYHEASA-N
- (S)-2-(acetylamino)propanoic acid
- Sudismase
- Sudismase [INN]
- Alanine, N-acetyl-, L-
- L-Alanine, N-acetyl- (9CI)
- Ala
- Alanine, N-acetyl-, L- (6CI, 8CI)
- L
- N-Acetyl-L-alanine (ACI)
- (S)-(-)-N-Acetylalanine
- (S)-N-Acetylalanine
- N-Acetyl-(S)-alanine
- NSC 186892
- 97-69-8
- EN300-862647
- MFCD00063132
- 110294-55-8
- SCHEMBL330009
- DTXSID50861704
- AM81475
- CH3CONHCH(CH3)COOH
- (S)-2-Acetylamino-propionic acid
- s-(-)-n-acetylalanine
- FD21035
- Q27093502
- N-Acetyl-L-alanine, ~99%
- s3094
- CHEMBL1231115
- OZ9YA0932I
- DB02518
- AKOS010366966
- AS-19296
- CS-W004066
- N-Acetyl-L-.alpha.-alanine
- CHEBI:40992
- Z98655371
- UNII-26C4VY6Z0M
- UNII-OZ9YA0932I
- NS00015172
- (2S)-2-(Acetylamino)propanoic acid
- 139CB1C7-D3CD-42B2-AA12-D5B74EF36071
- n-acetyl alanine
- AYA
- N-Acetylsuperoxide dismutase (human clone pS 61-10 copper-zinc subunit protein moiety reduced)
- NSC-186892
- AC-19165
- HY-W004066
- AKOS015837738
- EINECS 202-602-0
- M03026
- Ac-Ala-OH,98%
- DTXCID201333814
- N-Acetyl-L-I+--alanine
- NN-acetylalanine
- 2-Acetamidopropionate
- 2-Penten-4-yne; Propenylacetylene;
- (S)-2-(Acetylamino)propanoate
-
- MDL: MFCD00063132
- Renchi: 1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)/t3-/m0/s1
- Clave inchi: KTHDTJVBEPMMGL-VKHMYHEASA-N
- Sonrisas: [C@H](C)(C(=O)O)NC(=O)C
- Brn: 1722932
Atributos calculados
- Calidad precisa: 131.05800
- Masa isotópica única: 131.058
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 9
- Cuenta de enlace giratorio: 2
- Complejidad: 132
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: -0.9
- Superficie del Polo topológico: 66.4
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: 2
Propiedades experimentales
- Color / forma: 不可用
- Denso: 1.1700
- Punto de fusión: 125-126°C
- Punto de ebullición: 369.7℃ at 760 mmHg
- Punto de inflamación: 177.4±23.2 °C
- PSA: 66.40000
- Logp: -0.01350
- FEMA: 2440
- Disolución: 不可用
- Presión de vapor: 0.0±1.8 mmHg at 25°C
(2S)-2-acetamidopropanoic acid Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Código de categoría de peligro: 36/37/38-36
- Instrucciones de Seguridad: S26; S36
-
Señalización de mercancías peligrosas:
- Condiciones de almacenamiento:2-8°C
- Categoría de embalaje:I; II; III
- Términos de riesgo:R36/37/38
(2S)-2-acetamidopropanoic acid Datos Aduaneros
- Código HS:2924199090
- Datos Aduaneros:
中国海关编码:
2924199090概述:
2924199090. 其他无环酰胺(包括无环氨基甲酸酯)(包括其衍生物及盐). 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 包装
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(2S)-2-acetamidopropanoic acid PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| TRC | A168065-10g |
N-Acetyl-L-alanine |
97-69-8 | 10g |
$ 64.00 | 2023-09-09 | ||
| TRC | A168065-100g |
N-Acetyl-L-alanine |
97-69-8 | 100g |
$ 80.00 | 2022-05-31 | ||
| TRC | A168065-250g |
N-Acetyl-L-alanine |
97-69-8 | 250g |
$ 115.00 | 2023-04-19 | ||
| TRC | A168065-500g |
N-Acetyl-L-alanine |
97-69-8 | 500g |
$ 184.00 | 2023-04-19 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A105813-25g |
(2S)-2-acetamidopropanoic acid |
97-69-8 | 98% | 25g |
¥105.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A105813-5g |
(2S)-2-acetamidopropanoic acid |
97-69-8 | 98% | 5g |
¥29.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A105813-100g |
(2S)-2-acetamidopropanoic acid |
97-69-8 | 98% | 100g |
¥284.90 | 2023-09-04 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | A4625-1G |
(2S)-2-acetamidopropanoic acid |
97-69-8 | 1g |
¥516.55 | 2023-09-28 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | A4625-5G |
(2S)-2-acetamidopropanoic acid |
97-69-8 | 5g |
¥1290.52 | 2023-09-28 | ||
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0684979451- 5g |
(2S)-2-acetamidopropanoic acid |
97-69-8 | 98%(HPLC) | 5g |
¥ 82.4 | 2021-05-18 |
(2S)-2-acetamidopropanoic acid Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… , Ferrocene, 1′-[N-(2,6-dimethylphenyl)-P,P-diphenylphosphinimyl]-1-(diphenylphosp… Solvents: Methanol ; 24 h, 10 atm, 40 °C
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… , (1S)-1,1′-Bis[N-[2,6-bis(1-methylethyl)phenyl]-P,P-diphenylphosphinimyl]-2-[(1S)… Solvents: Methanol ; 24 h, 1 atm, 40 °C
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… , Ferrocene, 1′-[N-[2,6-bis(1-methylethyl)phenyl]-P,P-diphenylphosphinimyl]-1-[(1S… Solvents: Methanol ; 24 h, 1 atm, 40 °C
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… , (1S)-1,1′-Bis[N-[2,6-bis(1-methylethyl)phenyl]-P,P-diphenylphosphinimyl]-2-[(1S)… Solvents: Methanol ; 24 h, 1 atm, 40 °C
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… , Ferrocene, 1′-[N-[2,6-bis(1-methylethyl)phenyl]-P,P-diphenylphosphinimyl]-1-[(1S… Solvents: Methanol ; 24 h, 1 atm, 40 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Catalysts: Rhodium(1+), bis[(1,2,5,6-η)-1,5-cyclooctadiene]-, 1,1,1-trifluoromethanesulfona… , 1,1′-[(1S)-3,3′-Bis(2-phenylethyl)[1,1′-binaphthalene]-2,2′-diyl]bis[1,1-dipheny… Solvents: Methanol ; 30 min, rt
1.2 Reagents: Hydrogen Solvents: Methanol ; 24 h, 2 atm, rt
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), [(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene][(1R,3aS,7aS)-1-[bis(1,1… Solvents: Methanol ; 12 h, 50 psi, rt
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene][(2S)-N,N-bis[2-(diphenylphosphino-… Solvents: Dimethyl sulfoxide , Water ; 15 h, 5 bar, rt
1.2 Reagents: Hydrogen Solvents: Methanol ; 24 h, 2 atm, rt
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), [(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene][(1R,3aS,7aS)-1-[bis(1,1… Solvents: Methanol ; 12 h, 50 psi, rt
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene][(2S)-N,N-bis[2-(diphenylphosphino-… Solvents: Dimethyl sulfoxide , Water ; 15 h, 5 bar, rt
Referencia
- 3,3'-Substituted BINAP derivatives containing C-bound substituents: applications in asymmetric hydrogenation reactionsDesign and synthesis of a novel three-hindered quadrant bisphosphine ligand and its application in asymmetric hydrogenationSecond-generation artificial hydrogenases based on the biotin-avidin technology: Improving selectivity and organic solvent tolerance by introduction of an (R)-proline spacer, Tetrahedron: Asymmetry, 2012, 23(10), 754-763
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Piperidine Solvents: Acetonitrile ; 30 min, 5 - 10 °C; 1 - 2 h, 20 - 25 °C
Referencia
- Preparation and purification method of amino acid and derivative, China, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Catalysts: Triacylglycerol lipase Solvents: Water , N-Ethylpyridinium trifluoroacetate ; 24 h, pH 7.5, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, 25 °C
Referencia
- Enantioseparation of the esters of α-N-acetylamino acids by lipase in ionic liquidEnantioselective hydrolyses by baker's yeast. II. Esters of N-acetyl amino acidsEnantioselective hydrolyses by baker's yeast. II. Esters of N-acetyl amino acids, Chirality, 2005, 43(4), 771-8
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, rt
1.2 Reagents: Lithium hydroxide Solvents: Methanol ; 2 h, rt
1.2 Reagents: Lithium hydroxide Solvents: Methanol ; 2 h, rt
Referencia
- Benzimidazole and imidazole inhibitors of histone deacetylases: synthesis and biological activity, Bioorganic & Medicinal Chemistry Letters, 2010, 20(10), 3138-3141
Métodos de producción 6
Métodos de producción 7
Condiciones de reacción
1.1 -
1.2 Reagents: Chloroacetonitrile
1.3 -
1.2 Reagents: Chloroacetonitrile
1.3 -
Referencia
- Ribosomal Peptide Syntheses from Activated Substrates Reveal Rate Limitation by an Unexpected Step at the Peptidyl Site, Journal of the American Chemical Society, 2016, 138(48), 15587-15595
Métodos de producción 8
Condiciones de reacción
Referencia
- Reverse micelles, an alternative to aqueous medium for microbial reactions: yeast mediated resolution of α-amino acids in reverse micelles, Journal of Organic Chemistry, 1989, 54(13), 3218-21
Métodos de producción 9
Condiciones de reacción
1.1 Solvents: Acetic acid
1.2 Reagents: Water
1.1 Solvents: Water
1.1 Solvents: Water
1.2 Reagents: Water
1.1 Solvents: Water
1.1 Solvents: Water
Referencia
- Method for preparing n-acetylamino acid from amino acid, acetic anhydride, and acetic acidAcetylation under ultrasonic conditions: convenient preparation of N-acetyl amino acidsAcetylation under ultrasonic conditions: convenient preparation of N-acetyl amino acids, China, 1992, 22(2), 257-64
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 16 h, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, rt
1.1 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 16 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, rt
1.1 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 16 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, rt
Referencia
- Preparation of hexahydro(di)azepino[3,2,1-hi]indole-, tetrahydro-7H-6-oxa-9a-azabenzo[cd]azulene- and tetrahydro-7H-6-thia-9a-azabenzo[cd]azulene-containing peptides as granzyme B directed imaging and therapyPreparation of hexahydro(di)azepino[3,2,1-hi]indole-, tetrahydro-7H-6-oxa-9a-azabenzo[cd]azulene- and tetrahydro-7H-6-thia-9a-azabenzo[cd]azulene-containing peptides as granzyme B directed imaging and therapy, World Intellectual Property Organization, , ,
Métodos de producción 11
Métodos de producción 12
Métodos de producción 13
Métodos de producción 14
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Sodium bicarbonate ; 1 h, 0 °C; 2 - 4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, pH 2 - 3, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, pH 2 - 3, cooled
Referencia
- Reaction of Amino Acids, Di- and Tripeptides with the Environmental Oxidant NO3.: A Laser Flash Photolysis and Computational Study, Chemistry - An Asian Journal, 2016, 11(22), 3188-3195
Métodos de producción 16
Condiciones de reacción
Referencia
- Enantioselective hydrolyses by baker's yeast. II. Esters of N-acetyl amino acids, Tetrahedron, 1987, 43(4), 771-8
Métodos de producción 17
Condiciones de reacción
1.1 Catalysts: Triacylglycerol lipase
Referencia
- Kinetic resolutions of aliphatic alcohols with a fungal lipase from Mucor miehei, Journal of Organic Chemistry, 1987, 52(15), 3477-9
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Water ; 12 h, rt
Referencia
- Modulating the reactivity of polymer with pendant ester groups by methylation reaction for preparing functional polymers, Polymer Chemistry, 2022, 13(41), 5905-5911
Métodos de producción 19
Condiciones de reacción
1.1 Reagents: Hydrogen , 2-Acetamidoacrylic acid Catalysts: Rhodium trichloride , Benzenesulfonic acid, 3,3′,3′′,3′′′-[[(1S,3S)-1,3-dimethyl-1,3-propanediyl]dipho… Solvents: Water
Referencia
- Chiral sulfonated phosphines. Part III. Rhodium(I)-tetrasulfonated diphosphine complex: homogeneous or heterogeneous catalyst?, Journal of Molecular Catalysis, 1989, 52(2),
Métodos de producción 20
Condiciones de reacción
Referencia
- Enantioselective hydrolyses by baker's yeast. II. Esters of N-acetyl amino acids, Tetrahedron, 1987, 43(4), 771-8
(2S)-2-acetamidopropanoic acid Raw materials
- methyl 2-acetamidoprop-2-enoate
- 2-Acetamidoacrylic acid
- L-Alanine, phenylmethyl ester
- Alanine, N-acetyl-, phenylmethyl ester
- Acetyl-L-alanine methyl ester
- Adenosine,2'-deoxy-5'-O-phosphonocytidylyl-(3'®5')-
- Acetamide
- D-Alanine
- N-Acetyl-DL-alanine
- N-Acetyl-N-[(1,1-dimethylethoxy)carbonyl]-L-alanine
- L-Alanine
- (S)-Methyl 2-aminopropanoate
- Ac-D-Ala-OH
- Methyl 2-acetamidopropanoate
- 2-Acetylaminopropionic acid ethyl ester
- 4-(Acetyloxy)-N,N,N-trimethylbenzenaminium
(2S)-2-acetamidopropanoic acid Preparation Products
(2S)-2-acetamidopropanoic acid Proveedores
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
(CAS:97-69-8)Ac-Ala-OH
Número de pedido:LE14970
Estado del inventario:in Stock
Cantidad:25KG,200KG,1000KG
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 20 June 2025 12:11
Precio ($):discuss personally
Correo electrónico:18501500038@163.com
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:97-69-8)(2S)-2-acetamidopropanoic acid
Número de pedido:A845741
Estado del inventario:in Stock
Cantidad:500g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 07:06
Precio ($):188.0
Correo electrónico:sales@amadischem.com
(2S)-2-acetamidopropanoic acid Literatura relevante
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
97-69-8 ((2S)-2-acetamidopropanoic acid) Productos relacionados
- 97-14-3(N-Acetyl-DL-serine)
- 220254-53-5(Alanine, glycylglycyl-, free radical from (9CI))
- 20347-80-2(L-Alanine,glycylglycylglycylglycyl-)
- 16354-58-8(N-Acetyl-L-serine (>90%))
- 110294-55-8(Dismutase, superoxide(human clone pS61-10 copper-zinc subunit protein moiety reduced) N-acetyl-(9CI))
- 53846-71-2(SAR-ALA-OH)
- 1115-69-1(N-Acetyl-DL-alanine)
- 19729-30-7(H-Gly-Gly-Ala-OH)
- 19436-52-3(Ac-D-Ala-OH)
- 220254-49-9(Alanine,N-acetylglycyl-, free radical from (9CI))
Proveedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:97-69-8)Ac-Ala-OH
Pureza:99%
Cantidad:25KG,200KG,1000KG
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:97-69-8)(2S)-2-acetamidopropanoic acid
Pureza:99%
Cantidad:500g
Precio ($):188.0